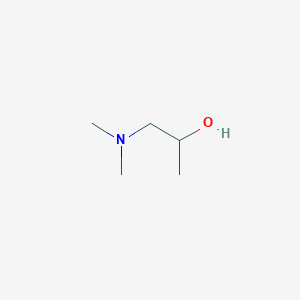
Bisphenol A bis(2,3-dihydroxypropyl) ether
概要
説明
Bisphenol A bis(2,3-dihydroxypropyl) ether is a chemical compound with the molecular formula C21H28O6 and a molecular weight of 376.44 g/mol . It is commonly used as a standard for determining toxic monomers released from polymers of the inner coating of cans . This compound is also known for its significant estrogenic activity .
作用機序
Target of Action
Bisphenol A bis(2,3-dihydroxypropyl) ether, also known as 1,2-Propanediol, 3,3’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, is a component of commercial liquid epoxy resins commonly used in the food-packing industry and in dental sealants
Mode of Action
There is evidence that it has significant estrogenic activity . This suggests that it may interact with estrogen receptors in the body, potentially leading to changes in hormone-regulated processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light and heat . Furthermore, its action and efficacy may be influenced by the specific conditions of its application, such as the pH and temperature of the food or beverage with which it comes into contact.
準備方法
Bisphenol A bis(2,3-dihydroxypropyl) ether can be synthesized through various methods. One common method involves the reaction of bisphenol A with glycerol in the presence of diethyl carbonate and potassium carbonate . The reaction is typically carried out in a single-necked round bottom flask at a temperature of 110°C . Another method involves using bisphenol A, a zinc-magnesium oxide catalyst, phosphoric acid as an auxiliary agent, and ethylene oxide as a chain extender . This method offers advantages such as reduced solvent cost, lower reaction temperature, and minimal byproduct formation .
化学反応の分析
Bisphenol A bis(2,3-dihydroxypropyl) ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include epichlorohydrin and potassium carbonate . The major products formed from these reactions are typically epoxy resins, which are used in coatings and adhesives .
科学的研究の応用
Bisphenol A bis(2,3-dihydroxypropyl) ether has numerous scientific research applications. It is used as an analytical standard for determining toxic monomers released from polymers in food packaging and dental sealants . Additionally, it is employed in high-performance liquid chromatography methods for the simultaneous determination of bisphenols in human urine samples . This compound is also used in the preparation of epoxy resins, which have applications in coatings, adhesives, and other industrial products .
類似化合物との比較
Bisphenol A bis(2,3-dihydroxypropyl) ether is similar to other bisphenol compounds such as bisphenol A diglycidyl ether, bisphenol F bis(2,3-dihydroxypropyl) ether, and bisphenol A (2,3-dihydroxypropyl) glycidyl ether . this compound is unique due to its specific molecular structure and significant estrogenic activity . Other similar compounds include bisphenol F diglycidyl ether and bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether .
特性
IUPAC Name |
3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVZEWKUNUGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971212 | |
| Record name | 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-32-8 | |
| Record name | Bisphenol A bis(2,3-dihydroxypropyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bispropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bispropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

